[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Overview
Description
“[1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 5’,5’‘-bis(4-carboxyphenyl)-4’‘,6’-dihydroxy-” is an aromatic compound . It is a derivative of terphenyl-3,3’‘,5,5’'-tetracarboxylic acid . This compound can be used in the preparation of various organic framework materials .
Molecular Structure Analysis
The molecular formula of this compound is C22H14O8 . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis
The melting point of this compound is greater than 370°C . The predicted boiling point is 836.7±65.0 °C and the predicted density is 1.504±0.06 g/cm3 . The predicted pKa is 3.11±0.10 .Scientific Research Applications
Organic Electronics and Optoelectronics
Research on BODIPY-based organic semiconductors highlights their applications in organic light-emitting diodes (OLEDs). These materials, through structural design and synthesis innovations, have been developed for use in sensors, organic thin-film transistors, and organic photovoltaics. The advancements in BODIPY-based materials, especially as 'metal-free' infrared emitters, underscore the significant potential of organic compounds in optoelectronics, inspiring future developments in this domain (Squeo & Pasini, 2020).
Synthetic Methodologies
In synthetic chemistry, the development of practical, scalable, and environmentally benign methods for the preparation of intermediates like 5,5′-Methylene-bis(benzotriazole) demonstrates the continuous effort to improve the efficiency and sustainability of chemical syntheses. These advancements are pivotal for the preparation of metal passivators and light-sensitive materials, contributing to green chemistry and the synthesis of complex molecules (Gu et al., 2009).
Environmental Science and Biotechnology
The exploration of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds like acetaminophen highlights the environmental applications of organic chemistry. Understanding the kinetics, mechanisms, and by-products of AOPs contributes to environmental sustainability by addressing water scarcity and pollution. The identification of mutagenic by-products and the elucidation of degradation pathways are critical for enhancing AOP efficiency and safeguarding ecosystems (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O10/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20,41-42H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBQBFUDHYHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2O)C3=CC=C(C=C3)C(=O)O)C4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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